molecular formula C5H9N5S2 B14206401 N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea CAS No. 917947-43-4

N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea

Cat. No.: B14206401
CAS No.: 917947-43-4
M. Wt: 203.3 g/mol
InChI Key: CMDQVUUNARYQQH-UHFFFAOYSA-N
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Description

N-Methyl-N’-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea typically involves the reaction of N-methylthiourea with 3-(methylamino)-1,2,4-thiadiazole. The reaction is usually carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of production. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile involved.

Scientific Research Applications

N-Methyl-N’-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-Methyl-N’-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1,3-propanediamine
  • N-Methyl-3,3′-bis(methylamino)dipropylamine
  • N-Methylbenzylamine

Uniqueness

N-Methyl-N’-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiourea and thiadiazole moieties contribute to its reactivity and potential for diverse applications, setting it apart from other similar compounds.

Properties

CAS No.

917947-43-4

Molecular Formula

C5H9N5S2

Molecular Weight

203.3 g/mol

IUPAC Name

1-methyl-3-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea

InChI

InChI=1S/C5H9N5S2/c1-6-3-8-5(12-10-3)9-4(11)7-2/h1-2H3,(H3,6,7,8,9,10,11)

InChI Key

CMDQVUUNARYQQH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NSC(=N1)NC(=S)NC

Origin of Product

United States

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